
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloroethyl group, a nitro group, and two isopropyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole typically involves the following steps:
Alkylation: The chloroethyl group can be introduced via alkylation reactions using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Isopropylation: The isopropyl groups can be introduced through Friedel-Crafts alkylation reactions using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be used under controlled conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of imidazole derivatives.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial activity.
Clotrimazole: An imidazole derivative used as an antifungal agent.
Ketoconazole: An imidazole derivative used as an antifungal medication.
Uniqueness
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is unique due to the presence of both a chloroethyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
91918-27-3 |
|---|---|
Fórmula molecular |
C11H18ClN3O2 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-5-nitro-2,4-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C11H18ClN3O2/c1-7(2)9-11(15(16)17)14(6-5-12)10(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XKYAPHXRTVQYMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)C(C)C)CCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)
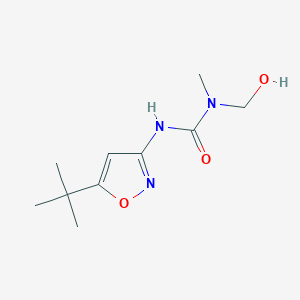
![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
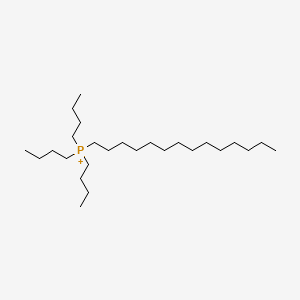
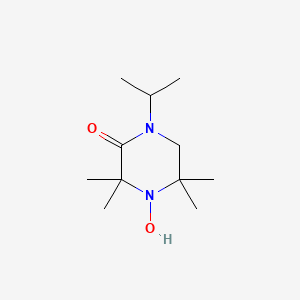
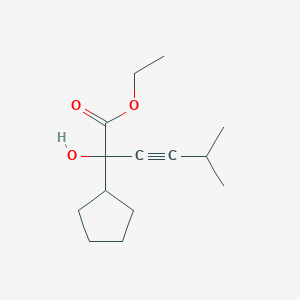
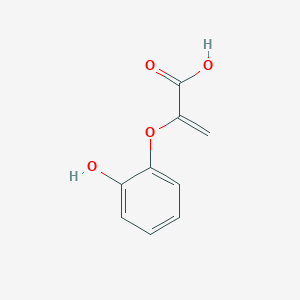
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
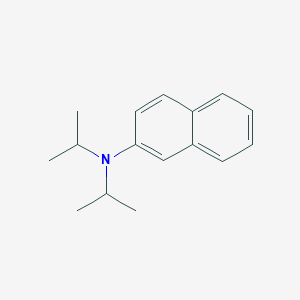

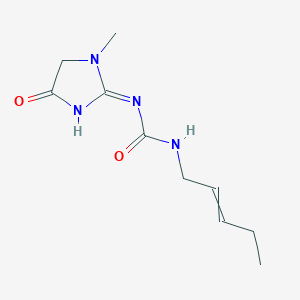

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
